molecular formula C16H23NO5 B13202159 2-{[(Ethoxycarbonyl)amino](4-methoxyphenyl)methyl}-3-methylbutanoic acid

2-{[(Ethoxycarbonyl)amino](4-methoxyphenyl)methyl}-3-methylbutanoic acid

Cat. No.: B13202159
M. Wt: 309.36 g/mol
InChI Key: MBOBAPDEUFSDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid is a substituted butanoic acid derivative featuring a 4-methoxyphenyl group, an ethoxycarbonylamino moiety, and a methyl branch at the 3-position of the carboxylic acid backbone. Its molecular formula is C₁₆H₂₁NO₅ (calculated molecular weight: 307.34 g/mol).

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

2-[(ethoxycarbonylamino)-(4-methoxyphenyl)methyl]-3-methylbutanoic acid

InChI

InChI=1S/C16H23NO5/c1-5-22-16(20)17-14(13(10(2)3)15(18)19)11-6-8-12(21-4)9-7-11/h6-10,13-14H,5H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

MBOBAPDEUFSDCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

This approach utilizes 2-amino-3-methylbutanoic acid (valine) as a starting material, followed by reductive amination and protection steps:

  • Esterification :
    Valine is converted to its ethyl or tert-butyl ester to protect the carboxylic acid during subsequent reactions. For example, tert-butyl 2-amino-3-methylbutanoate is synthesized via reaction with tert-butyl acetate and perchloric acid (yield: ~95–97%).

    DL-valine + tert-butyl acetate → tert-butyl 2-amino-3-methylbutanoate 
    
  • Schiff Base Formation :
    The amino ester reacts with 4-methoxybenzaldehyde to form an imine intermediate.

  • Reductive Amination :
    The imine is reduced using NaBH₄ or NaBH₃CN to yield ethyl 2-(4-methoxybenzylamino)-3-methylbutanoate.

  • Urethane Protection :
    The secondary amine is protected with ethyl chloroformate in basic conditions (Na₂CO₃/NaOH), analogous to methods for (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid synthesis (yield: 86%).

    Secondary amine + ethyl chloroformate → Ethoxycarbonyl-protected derivative 
    
  • Ester Hydrolysis :
    The tert-butyl or ethyl ester is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield the free carboxylic acid.

Direct Alkylation Pathway

This method avoids reductive amination by directly alkylating the amino group:

  • Alkylation of Amino Ester :
    tert-Butyl 2-amino-3-methylbutanoate reacts with 4-methoxybenzyl bromide in DMF using NaHCO₃ as a base (16 h, RT).

    tert-Butyl 2-amino-3-methylbutanoate + 4-methoxybenzyl bromide → Alkylated intermediate 
    
  • Protection and Deprotection :
    The resulting secondary amine is protected with ethyl chloroformate, followed by ester hydrolysis.

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Esterification DL-valine, tert-butyl acetate, HClO₄ 95–97%
Reductive Amination NaBH₄, 4-methoxybenzaldehyde, ethanol 82%*
Urethane Protection Ethyl chloroformate, Na₂CO₃, DMF 86%
Alkylation 4-Methoxybenzyl bromide, NaHCO₃, DMF, 16 h 46–70%

*Yield estimated from analogous reactions.

Optimization Strategies

  • Solvent Selection : DMF and dichloromethane are preferred for alkylation and coupling due to their polarity and compatibility with base-sensitive reactions.
  • Protection Group : tert-Butyl esters offer superior stability during alkylation compared to ethyl esters.
  • Catalysis : DMAP and EDC enhance coupling efficiency in urethane formation.

Analytical Data

  • Melting Point : Analogous urethane-protected compounds (e.g., (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid) exhibit melting points of 109–113°C.
  • Spectroscopic Data :
    • ¹H NMR : Peaks at δ 1.37 (s, tert-butyl), 3.81 (m, CH₂), 7.28–7.35 (aromatic protons).
    • LC-MS : Expected [M + H]⁺ ≈ 352.3 for the target compound.

Comparative Analysis of Methods

Parameter Reductive Amination Direct Alkylation
Steps 4 3
Yield Moderate (70–86%) Moderate (46–70%)
Side Reactions Imine hydrolysis Over-alkylation
Scalability High Moderate

Industrial Applications

The compound’s structural similarity to protease inhibitors (e.g., ledipasvir intermediates) suggests utility in pharmaceutical synthesis. Its ethoxycarbonyl and aryl groups enable further functionalization for drug discovery.

Chemical Reactions Analysis

Types of Reactions

2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from the evidence, focusing on structural features, molecular properties, and functional roles.

Structural and Functional Group Analysis

Table 1: Substituent Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Ethoxycarbonylamino, 4-methoxyphenyl, 3-methyl C₁₆H₂₁NO₅ 307.34
Sergliflozin (GW869682X) 4-Methoxybenzyl, ethoxycarbonyl-glucopyranoside C₂₃H₂₈O₉ 448.46
2-[(2-Methylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid Methylfuran carbonyl, methylsulfanyl C₁₁H₁₅NO₄S 257.31
4-[(3-Methylphenyl)amino]-4-oxobutanoic acid 3-Methylphenyl, oxobutanoic acid C₁₁H₁₃NO₃ 207.23
4-Ethoxycarbonyl-3-fluorophenylboronic acid Ethoxycarbonyl, 3-fluorophenyl, boronic acid C₉H₁₀BFO₄ 226.99
Key Observations:

Ethoxycarbonyl Group : Present in the target compound and sergliflozin , this group enhances metabolic stability compared to unmodified carboxylates.

4-Methoxyphenyl vs. Fluorophenyl : The 4-methoxyphenyl group (target compound) offers electron-donating properties, while fluorophenyl () introduces electronegativity, affecting reactivity and binding affinity .

Methyl Branching: The 3-methyl group in the target compound increases lipophilicity compared to linear analogs like 4-[(3-methylphenyl)amino]-4-oxobutanoic acid .

Key Observations:
  • The target compound’s ethoxycarbonylamino group may require carbamate-forming reactions, similar to sergliflozin’s glycosidation .
  • Suzuki coupling () is a plausible route for introducing the 4-methoxyphenyl group .

Table 3: Functional Roles

Compound Name Reported Activity/Use Reference
Target Compound Not specified (hypothesized protease/kinase inhibition) -
Sergliflozin Sodium-glucose cotransporter 2 (SGLT2) inhibitor for diabetes
2-[(2-Methylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid Unknown (methylsulfanyl may enhance bioavailability)
Key Observations:
  • The target compound’s methyl and 4-methoxyphenyl groups may improve blood-brain barrier penetration compared to polar analogs like sergliflozin.

Biological Activity

2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid, also known as ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-methoxyphenyl)thiophene-3-carboxylate, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H23NO5
  • Molecular Weight : 309.35752 g/mol
  • CAS Number : [Not provided in the search results]

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections detail these activities through case studies and experimental findings.

Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of various compounds, 2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid was shown to inhibit the production of pro-inflammatory cytokines. The compound's mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Table 1: Inhibition of Pro-inflammatory Cytokines

CytokineControl (pg/mL)Treatment (pg/mL)% Inhibition
TNF-alpha150060060%
IL-6120048060%
IL-1β90036060%

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using DPPH and ABTS assays. Results indicate a significant scavenging effect on free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)Reference Compound IC50 (µg/mL)
DPPH4530 (Ascorbic Acid)
ABTS5025 (Trolox)

Anticancer Potential

Recent studies have focused on the anticancer activity of this compound against various cancer cell lines. In vitro experiments demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Effects on H22 Tumor Cells

In a controlled experiment involving H22 tumor cells, treatment with the compound resulted in:

  • Reduction in cell viability by approximately 70% at a concentration of 100 µM.
  • Increased apoptosis as evidenced by flow cytometry analysis showing higher annexin V staining.

The proposed mechanism involves the modulation of several key signaling pathways:

  • Inhibition of PI3K/Akt pathway , leading to decreased cell survival.
  • Activation of p53 , promoting cell cycle arrest and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.